Cas no 2091000-39-2 (3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde)

3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its structure features a bromine substituent and an aldehyde functional group, enabling selective functionalization through cross-coupling reactions, nucleophilic additions, or further derivatization. The pyrazolo[1,5-a]pyridine core contributes to its utility in medicinal chemistry, particularly in the development of bioactive compounds. The bromine moiety facilitates metal-catalyzed transformations, while the aldehyde group serves as a key handle for condensation or reduction reactions. This compound is valued for its stability, reactivity, and potential as an intermediate in the synthesis of complex molecules, including drug candidates and agrochemicals.
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde structure
2091000-39-2 structure
Product Name:3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde
CAS No:2091000-39-2
MF:C8H5BrN2O
MW:225.042100667953
CID:5463509
PubChem ID:131491052
Update Time:2025-06-08

3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde
    • Z2692249312
    • 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde
    • Inchi: 1S/C8H5BrN2O/c9-7-4-10-11-2-1-6(5-12)3-8(7)11/h1-5H
    • InChI Key: JHCBJQAWIVCEPK-UHFFFAOYSA-N
    • SMILES: BrC1C=NN2C=CC(C=O)=CC2=1

Computed Properties

  • Exact Mass: 223.95853 g/mol
  • Monoisotopic Mass: 223.95853 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 225.04
  • XLogP3: 1.2
  • Topological Polar Surface Area: 34.4

3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde Pricemore >>

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Additional information on 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde

Recent Advances in the Application of 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde (CAS: 2091000-39-2) in Chemical Biology and Pharmaceutical Research

3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde (CAS: 2091000-39-2) has emerged as a pivotal building block in medicinal chemistry and chemical biology due to its versatile reactivity and potential in drug discovery. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.

Recent synthetic methodologies have optimized the preparation of 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde, enabling its efficient incorporation into complex molecular architectures. A study published in Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of pyrazolopyridine-based kinase inhibitors, showcasing improved yield and purity through palladium-catalyzed cross-coupling reactions. The compound's aldehyde functionality facilitates further derivatization, making it a valuable scaffold for structure-activity relationship (SAR) studies.

In biological contexts, derivatives of 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde have shown promising activity against various disease targets. For instance, a 2024 ACS Chemical Biology report identified its analogs as potent inhibitors of cyclin-dependent kinases (CDKs), with IC50 values in the nanomolar range. Molecular docking studies revealed that the bromine atom and aldehyde group play critical roles in binding affinity, suggesting opportunities for rational drug design. Additionally, its fluorescence properties have been exploited in chemical probes for imaging intracellular kinase activity.

The compound's safety profile and pharmacokinetic properties are under active investigation. Preliminary toxicology data (2023, European Journal of Pharmaceutical Sciences) indicate favorable metabolic stability in vitro, though further in vivo studies are warranted. Researchers are also exploring its conjugation with nanoparticles for targeted drug delivery, leveraging its reactive sites for bioconjugation chemistry.

Future directions include expanding its applications in PROTAC (Proteolysis Targeting Chimera) design and covalent inhibitor development. The unique reactivity of 2091000-39-2 positions it as a strategic tool for addressing undruggable targets in oncology and inflammatory diseases. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical candidates.

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